molecular formula C8H2F6O2 B6261381 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid CAS No. 157337-82-1

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B6261381
CAS No.: 157337-82-1
M. Wt: 244.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₂F₆O₂. Its structure features three fluorine atoms at the 2-, 3-, and 6-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position (Figure 1). The electron-withdrawing nature of the fluorine and -CF₃ substituents significantly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2). This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, where its stability, lipophilicity, and metabolic resistance are advantageous .

Properties

CAS No.

157337-82-1

Molecular Formula

C8H2F6O2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents such as hydrogen fluoride and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-3,6-difluorotoluene with trifluoromethylating agents can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol.

Major Products:

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid - C₈H₂F₆O₂ F (2,3,6); -CF₃ (4) -COOH
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid - C₇H₂F₄O₃ F (2,3,5,6); -OH (4) -COOH, -OH
3-Fluoro-4-(trifluoromethyl)benzoic acid - C₈H₄F₄O₂ F (3); -CF₃ (4) -COOH
2-Nitro-4-(trifluoromethyl)benzoic acid 122590-77-6 C₈H₄F₃NO₄ -NO₂ (2); -CF₃ (4) -COOH, -NO₂
4-(Trifluoromethyl)benzoic acid 2131-63-7 C₈H₅F₃O₂ -CF₃ (4) -COOH

Physicochemical Properties

  • Acidity : The trifluoromethyl and fluorine substituents lower the pKa of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid compared to less fluorinated analogs. For example, 4-(trifluoromethyl)benzoic acid (pKa ≈ 2.7) is less acidic than the target compound due to fewer electron-withdrawing groups .
  • Lipophilicity : The high fluorine content increases lipophilicity (logP ≈ 3.1), enhancing membrane permeability in drug design .
  • Thermal Stability : Fluorine substituents improve thermal stability, making the compound suitable for high-temperature synthetic processes .

Research Findings

  • Biological Activity: The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins. For instance, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid interacts with RNA polymerase via π-π stacking (with TRP706) and salt bridges (with LYS643) .
  • Synthetic Utility : Reactions with cesium carbonate in acetone under reflux are common for introducing substituents to fluorinated benzoic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.